Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
Description
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate (CAS: 1536392-35-4) is a bicyclic compound with a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. It features a 7-membered bicyclo[4.1.0]heptane core with a nitrogen atom at the 3-position and an ethyl ester group at the 1-position.
Properties
IUPAC Name |
ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-7(9)3-4-10-6-9/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKIYPUZUSZZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. Another approach involves the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ring-Opening Reactions
The aziridine ring undergoes nucleophilic ring-opening due to its inherent strain. Key reactions include:
Acid-Catalyzed Hydrolysis
Epoxide Formation
-
Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide via oxygen insertion:
.
Ester Functionalization
The ethyl ester group participates in standard carboxylate transformations:
Hydrolysis to Carboxylic Acid
Transesterification
-
Reacts with methanol in acidic conditions to form methyl esters:
.-
Conditions : 24 h at 60°C.
-
Yield : ~80%.
-
N-Functionalization Reactions
The nitrogen atom undergoes alkylation, acylation, and protection/deprotection:
Benzylation
Boc Protection
Cycloaddition and Rearrangement
The bicyclic scaffold participates in stereoselective cycloadditions:
Diels-Alder Reactions
Hydrogenation and Reduction
Mechanistic Insights
-
Epoxidation : Proceeds via electrophilic oxygen transfer from mCPBA to the aziridine ring’s strained C-N bond .
-
N-Alkylation : NaH deprotonates the amine, enabling nucleophilic attack on alkyl halides .
-
Hydrogenation : Heterogeneous catalysis on Pd surfaces cleaves the aziridine ring with retention of stereochemistry .
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in the development of novel drugs, particularly:
- Analgesics : The compound has been explored for its potential in creating pain relief medications.
- Anti-inflammatory agents : It serves as a precursor for synthesizing compounds that exhibit anti-inflammatory properties.
Case Study : A study demonstrated the synthesis of a new class of analgesics using this compound as a key intermediate, leading to compounds with improved efficacy and reduced side effects compared to existing medications .
Organic Synthesis
In organic chemistry, this compound is utilized for constructing complex molecular architectures:
- Building Block : It acts as a versatile building block for synthesizing diverse chemical libraries.
- Reaction Mechanisms : The compound aids researchers in studying various reaction mechanisms due to its reactive nature.
Data Table: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Introduction of functional groups | Ketones, aldehydes |
| Reduction | Modification of carbonyl groups | Alcohols |
| Nucleophilic Substitution | Replacement of specific atoms/groups | Various substituted derivatives |
Agricultural Chemistry
The compound also finds applications in agricultural chemistry:
- Agrochemicals : It contributes to the development of environmentally friendly pesticides and herbicides.
Case Study : Research indicated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests while minimizing environmental impact compared to traditional chemicals.
Biochemical Research
In biochemical research, this compound is valuable for studying enzyme mechanisms and interactions:
- Enzyme Studies : It helps elucidate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Research Findings : A study highlighted its use in investigating the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and cancer .
Material Science
The compound is also relevant in material science:
- Advanced Materials : It is used in formulating materials that require enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the ring system plays a crucial role in its reactivity and binding properties. This compound can act on various biological targets, making it useful in drug design and development .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in bicyclo systems, substituents, and applications:
Key Research Findings
Impact of Bicyclo System Size: Compounds with smaller bicyclo systems (e.g., [3.1.0] in ) exhibit distinct reactivity profiles due to increased ring strain. For example, ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate was pivotal in synthesizing isocitrate dehydrogenase (IDH) inhibitors, where the compact structure improved binding affinity . Larger systems (e.g., [4.1.0]) may offer better conformational flexibility, but synthetic challenges (e.g., purification issues) are noted in and .
Substituent Effects :
- Ester Groups : Methyl esters () and ethyl esters () differ in hydrolysis rates and lipophilicity, affecting bioavailability.
- Halogenation : Fluorine substituents () enhance metabolic stability and electron-withdrawing effects, critical for enzyme inhibition.
- Boron Integration : Boron-containing analogs () are emerging in proteolysis-targeting chimera (PROTAC) research due to their unique binding modes.
Commercial Availability :
- This compound is discontinued in certain regions (), suggesting scalability or stability challenges. Alternatives like tert-butyl-protected derivatives () are more commonly available for drug discovery.
Biological Activity
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate, also known as Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate, is a bicyclic organic compound with significant biological activity due to its structural characteristics and interaction with various molecular targets. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- Structure : The compound features a bicyclic framework with a nitrogen atom incorporated into the ring structure, which is crucial for its biological interactions.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, leading to inhibition of their activity. This interaction can modulate enzyme kinetics and alter metabolic pathways.
- Receptor Modulation : It has been shown to interact with various receptors, particularly those involved in neurotransmitter reuptake such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters .
Enzyme Interaction Studies
Research indicates that this compound can inhibit several enzymes, showcasing its potential in pharmacological applications. The following table summarizes some key findings from enzyme interaction studies:
| Enzyme | Inhibition (%) at 10 µM | Mechanism |
|---|---|---|
| Acetylcholinesterase | 45% | Competitive inhibition |
| Monoamine oxidase | 30% | Non-competitive inhibition |
| Dipeptidyl peptidase IV | 50% | Mixed inhibition |
These results suggest that the compound has a promising profile as an inhibitor for enzymes relevant in various therapeutic contexts.
Neuropharmacological Applications
A study explored the efficacy of this compound in models of depression and anxiety by targeting monoamine transporters:
- Model : Rodent models were used to assess behavioral changes following administration of the compound.
- Results : Significant reductions in depressive-like behavior were observed, correlating with increased levels of serotonin and norepinephrine in the brain .
Cancer Research
Another area of investigation focused on the cytotoxic effects of this compound against cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
- Findings : The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating moderate cytotoxicity and potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane | Bromine substituent | Higher reactivity but less specificity |
| tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane | Oxygen atom in the ring | Enhanced solubility but reduced enzyme inhibition |
| tert-Butyl 1,6-dimethyl-7-azabicyclo[4.1.0]heptene | Additional methyl groups | Increased steric hindrance affecting binding |
This comparative analysis highlights how variations in structure can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
